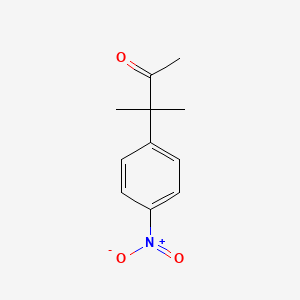

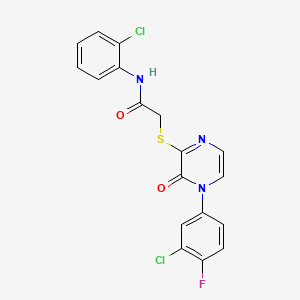

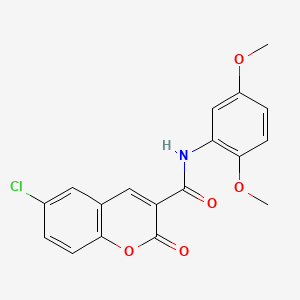

![molecular formula C28H28N2O3S B2674050 1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine CAS No. 425683-29-0](/img/structure/B2674050.png)

1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms at opposite positions . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds.

Molecular Structure Analysis

The molecular structure of a similar compound, (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol, has been reported . It’s important to note that the structure of the specific compound you’re asking about may differ significantly.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (6-Methoxynaphthalen-2-yl)Methanol, have been reported . It has a molecular weight of 188.22 and a melting point of 113.5-114.5 °C .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine and its derivatives have been explored for their potential antimicrobial and antioxidant properties. Research has shown that certain derivatives exhibit significant antimicrobial activity against a variety of pathogenic bacterial and fungal strains, highlighting their potential as candidates for developing new antimicrobial agents. Additionally, some compounds within this class have demonstrated moderate antioxidant activity, suggesting their utility in combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cancer (Mallesha & Mohana, 2011).

Dopamine Transporter Ligands

Research on 1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine derivatives has contributed significantly to the development of long-acting dopamine transporter ligands, which are considered potential therapeutic agents for cocaine abuse. These derivatives exhibit substantial enantioselectivity and affinity towards the dopamine transporter, a key protein involved in the regulation of dopamine neurotransmission. This selectivity and affinity make them promising candidates for the treatment of cocaine addiction, as they can modulate the dopamine system, which is directly affected by cocaine use (Hsin et al., 2002).

HIV-1 Reverse Transcriptase Inhibitors

Derivatives of 1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine have been investigated for their inhibitory effects on the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase enzyme, a key target in the treatment of HIV/AIDS. The structural modification of these compounds has led to the discovery of highly potent non-nucleoside reverse transcriptase inhibitors, contributing to the development of new therapeutic options for individuals living with HIV-1 (Romero et al., 1994).

Cancer Research

1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine derivatives have also been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. The research indicates that certain derivatives possess promising anticancer activity, suggesting their potential as leads for the development of new anticancer drugs. This line of investigation is crucial for identifying novel therapeutic compounds that can target cancer cells effectively (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzhydryl-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O3S/c1-33-26-14-12-25-21-27(15-13-24(25)20-26)34(31,32)30-18-16-29(17-19-30)28(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20-21,28H,16-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCCMGVPBNEDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

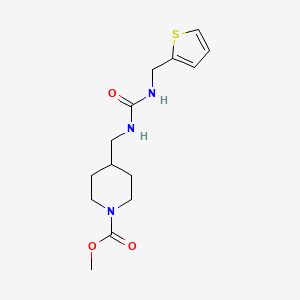

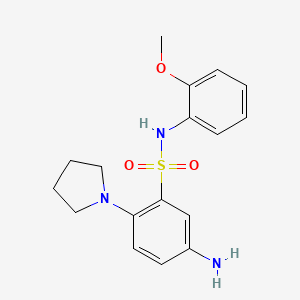

![1-(benzo[d]isoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide](/img/structure/B2673975.png)

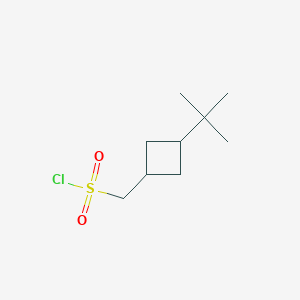

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2673979.png)

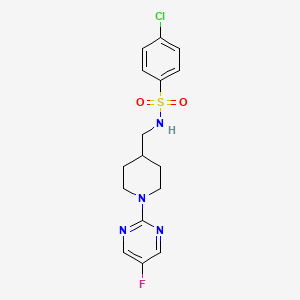

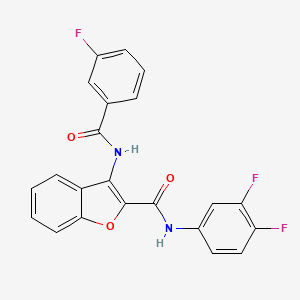

![N-(4-acetylphenyl)-3-(7-oxo-3-phenylisoxazolo[4,5-d]pyrimidin-6(7H)-yl)propanamide](/img/structure/B2673988.png)

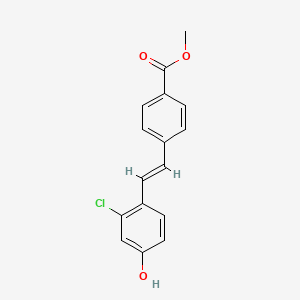

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2673990.png)